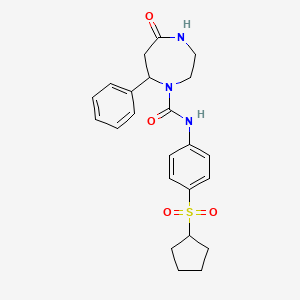
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide, also known as CPPP, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide is not yet fully understood. However, it has been found to act as an inhibitor of various enzymes such as acetylcholinesterase, monoamine oxidase, and phosphodiesterase. It has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. It has also been found to improve cognitive function and memory retention. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have a vasodilatory effect on the blood vessels, which can help in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It is also highly selective for its target enzymes and neurotransmitters, which makes it a useful tool for studying their functions. However, there are also some limitations to using N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to improve cognitive function and memory retention, which makes it a promising candidate for the development of new drugs for these diseases. Another potential application is in the treatment of cardiovascular diseases. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have a vasodilatory effect on the blood vessels, which can help in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential applications of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide in these and other fields of research.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide involves the reaction of 1-cyclopentyl-3-(dimethylamino)propan-1-one with 1-pyrazol-1-ylpropan-2-amine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, cardiovascular system, and immune system. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-12(11-18-10-4-8-16-18)15-9-7-14(19)17-13-5-2-3-6-13/h4,8,10,12-13,15H,2-3,5-7,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOOMUXVWPKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)

![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)
![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)
![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)
![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)
![2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7572726.png)
![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)